1-(4-chlorobenzyl)-3-piperidinecarboxamide
Overview
Description
1-(4-chlorobenzyl)-3-piperidinecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in various physiological and pathological processes.
Scientific Research Applications
1-(4-chlorobenzyl)-3-piperidinecarboxamide has been widely used in scientific research as a tool to investigate the role of NMDA receptors in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning, memory, and pain perception. 1-(4-chlorobenzyl)-3-piperidinecarboxamide has also been used to study the mechanisms underlying neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Mechanism Of Action
1-(4-chlorobenzyl)-3-piperidinecarboxamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site on the receptor. This results in the inhibition of the receptor's ion channel and the suppression of NMDA receptor-mediated synaptic transmission. The inhibition of NMDA receptors by 1-(4-chlorobenzyl)-3-piperidinecarboxamide has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels.
Biochemical And Physiological Effects
The inhibition of NMDA receptors by 1-(4-chlorobenzyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects. 1-(4-chlorobenzyl)-3-piperidinecarboxamide has been shown to modulate synaptic plasticity, learning, memory, and pain perception. It has also been shown to affect the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine. In addition, 1-(4-chlorobenzyl)-3-piperidinecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(4-chlorobenzyl)-3-piperidinecarboxamide in lab experiments is its high potency and selectivity for the NMDA receptor. This allows for precise manipulation of NMDA receptor-mediated synaptic transmission. However, one of the limitations of using 1-(4-chlorobenzyl)-3-piperidinecarboxamide is its short half-life, which requires frequent administration to maintain its effects.
Future Directions
There are several future directions for the use of 1-(4-chlorobenzyl)-3-piperidinecarboxamide in scientific research. One direction is to investigate the potential therapeutic applications of 1-(4-chlorobenzyl)-3-piperidinecarboxamide in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another direction is to study the role of NMDA receptors in psychiatric disorders such as depression, anxiety, and schizophrenia. Furthermore, the development of new analogs of 1-(4-chlorobenzyl)-3-piperidinecarboxamide with improved pharmacokinetic properties could enhance its potential as a therapeutic agent.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-5-3-10(4-6-12)8-16-7-1-2-11(9-16)13(15)17/h3-6,11H,1-2,7-9H2,(H2,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENKUMZAMCXZRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carbamoyl-1-(4-chlorobenzyl)piperidine |
Synthesis routes and methods I
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Synthesis routes and methods II
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